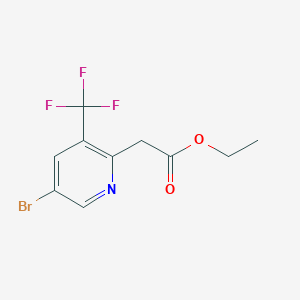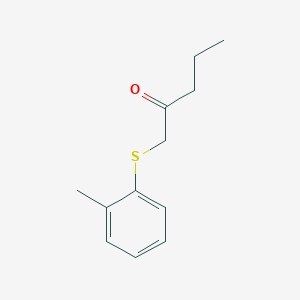
1-(O-tolylthio)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(O-tolylthio)pentan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a pentan-2-one backbone with an O-tolylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(O-tolylthio)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of pentan-2-one with O-tolylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the thioether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(O-tolylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(O-tolylthio)pentan-2-ol.
Substitution: The thioether group can participate in substitution reactions, where the O-tolylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 1-(O-tolylthio)pentan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(O-tolylthio)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(O-tolylthio)pentan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the thioether group can engage in various interactions with biological molecules. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.
Comparison with Similar Compounds
1-(O-tolylthio)pentan-2-one can be compared with other similar compounds, such as:
1-(O-tolylthio)butan-2-one: Similar structure but with a shorter carbon chain.
1-(O-tolylthio)hexan-2-one: Similar structure but with a longer carbon chain.
1-(O-tolylthio)propan-2-one: Similar structure but with an even shorter carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of the O-tolylthio group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-6-11(13)9-14-12-8-5-4-7-10(12)2/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
SRZBFWRUENMOEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CSC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


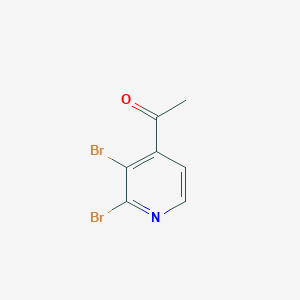


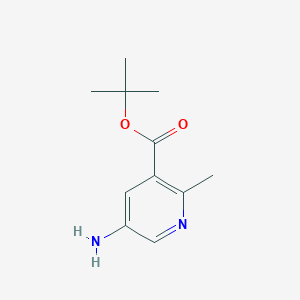
![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)

![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
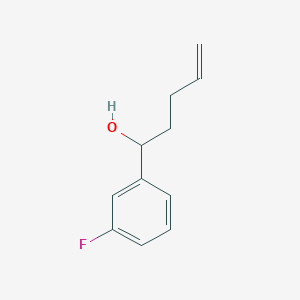

![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)
